Isocyanide vs. Thiol Anchoring: Contact Resistance and HOMO Alignment
In metal-molecule-metal junctions, the anchoring group dictates the electronic coupling efficiency. Aromatic isocyanide (-CN) linkers exhibit higher contact resistance than aromatic thiol (-S) linkers due to a lower HOMO energy level relative to the Au Fermi level, creating a higher tunneling barrier [1]. This establishes isocyanides as a distinct class for tuning junction conductance, not a drop-in replacement for thiols.
| Evidence Dimension | Contact resistance & HOMO alignment |
|---|---|
| Target Compound Data | Au–CN contact: higher resistance; HOMO lower in energy vs. Au Fermi level |
| Comparator Or Baseline | Aromatic thiol (-S) linkers |
| Quantified Difference | Higher tunneling barrier for isocyanide-linked molecules |
| Conditions | Conducting probe AFM (CP-AFM) and UPS on conjugated oligoacenes |
Why This Matters
This quantifies the electronic differentiation of isocyanide-based SAMs for molecular electronics applications where controlled junction resistance is critical.
- [1] Kim, B. S., et al. (2006). Correlation between HOMO alignment and contact resistance in molecular junctions: Aromatic thiols versus aromatic isocyanides. Journal of the American Chemical Society, 128(15), 4970-4971. View Source
